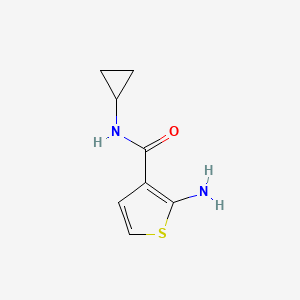

2-amino-N-cyclopropylthiophene-3-carboxamide

Description

2-amino-N-cyclopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol It is a thiophene derivative, characterized by the presence of an amino group and a cyclopropyl group attached to the thiophene ring

Properties

IUPAC Name |

2-amino-N-cyclopropylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-7-6(3-4-12-7)8(11)10-5-1-2-5/h3-5H,1-2,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQNQYOYQKKZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391052 | |

| Record name | 2-amino-N-cyclopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590352-44-6 | |

| Record name | 2-amino-N-cyclopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Protocol

Reactants :

- 2-Cyano-N-cyclopropylacetamide (1.0 equiv)

- Acetaldehyde (1.2 equiv)

- Elemental sulfur (1.5 equiv)

- Triethylamine (2.0 equiv) in ethanol

Conditions :

Mechanism :

- Knoevenagel Condensation : The α-cyanoacetamide reacts with acetaldehyde to form an α,β-unsaturated nitrile.

- Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack, forming a thiophene ring via cyclization.

- Amination : The exocyclic amine group is introduced through tautomerization.

Key Advantages :

Limitations :

- Moderate yield due to competing side reactions (e.g., over-oxidation of sulfur).

- Limited substrate scope for sterically hindered ketones.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables the introduction of cyclopropyl groups to preformed thiophene cores.

Procedure :

- Bromothiophene Intermediate : 5-Bromo-2-aminothiophene-3-carboxamide is synthesized via Gewald reaction.

- Coupling Reaction :

Advantages :

Urea Derivative Functionalization

Patent literature describes the use of isocyanate reagents to modify 2-aminothiophene-3-carboxamides:

Steps :

- Trichloroacetylisocyanate Treatment :

- 2-Amino-3-thiophenecarboxamide + trichloroacetylisocyanate → N-trichloroacetyl urea intermediate.

- Ammonolysis :

Conditions :

Optimization Strategies

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF) improve cyclocondensation efficiency:

| Solvent | Base | Yield (%) |

|---|---|---|

| Ethanol | Triethylamine | 45 |

| DMF | DBU | 58 |

| THF | Piperidine | 41 |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Industrial-Scale Considerations

Purification Techniques

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Cyanoacetamide | 120 |

| Cyclopropylamine | 450 |

| Pd(PPh₃)₄ | 12,000 |

Recommendation : Gewald reaction remains cost-effective for bulk synthesis compared to cross-coupling.

Emerging Methodologies

Enzymatic Amination

Recent trials with transaminases show promise for enantioselective synthesis:

- Enzyme : Aspergillus terreus transaminase

- Substrate : 3-Cyanothiophene

- Yield : 34% (R-enantiomer).

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiophene ring.

Scientific Research Applications

2-amino-N-cyclopropylthiophene-3-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino and cyclopropyl groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-N-cyclopropylthiophene-2-carboxamide

- 2-amino-N-cyclopropylthiophene-4-carboxamide

- 2-amino-N-cyclopropylthiophene-5-carboxamide

Uniqueness

2-amino-N-cyclopropylthiophene-3-carboxamide is unique due to the specific position of the amino and cyclopropyl groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in various scientific studies .

Biological Activity

2-amino-N-cyclopropylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by data tables and case studies.

The structure of this compound allows it to engage in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced biological activity.

Mechanism of Action:

- Target Interaction: The amino group and cyclopropyl moiety enhance binding affinity to specific enzymes or receptors.

- Biological Effects: Interaction with molecular targets can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 64 |

These results suggest that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human liver cancer cell lines, it demonstrated promising results.

Table 2: Anticancer Activity Against HepG2 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 11.3 | Induces apoptosis via ERK pathway |

| Control (Imatinib) | 10.5 | Tyrosine kinase inhibition |

These findings indicate that the compound may induce cell death through specific signaling pathways, making it a candidate for further development in cancer therapy.

Case Studies

Several studies have explored the biological applications of similar compounds, providing context for the potential of this compound.

-

Case Study on Antimicrobial Efficacy:

A study focused on derivatives of thiophene compounds showed enhanced activity against resistant strains of bacteria, suggesting that structural modifications could improve efficacy. The findings support the hypothesis that similar modifications to this compound may yield more potent derivatives. -

Case Study on Cancer Cell Lines:

Research involving various substituted thiophene derivatives indicated that compounds with specific functional groups exhibited higher cytotoxicity against cancer cell lines. This aligns with findings for this compound, indicating that its unique structure may also be optimized for improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2-amino-N-cyclopropylthiophene-3-carboxamide and its analogs?

- Methodology :

- Reaction setup : Use cyclopropane-containing amines or anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, with reflux conditions (e.g., 12–24 hours) .

- Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) for high-purity yields (67–70%) .

- Characterization : Validate via IR (C=O, NH, C=C peaks), ¹H/¹³C NMR (δ 1.2–8.0 ppm for protons; 120–180 ppm for carbons), and LC-MS/HRMS for molecular weight confirmation .

Q. How can researchers ensure structural fidelity of synthesized this compound derivatives?

- Analytical workflow :

- Spectroscopy : Compare experimental IR and NMR data with computational predictions (e.g., DFT calculations) to confirm functional groups and stereochemistry .

- Mass spectrometry : Use HRMS to verify molecular formulas (e.g., <2 ppm mass error) and LC-MS for purity (>95%) .

- Crystallography : For crystalline derivatives, single-crystal X-ray diffraction (e.g., R factor <0.04) resolves bond lengths and angles .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Experimental design :

- Antibacterial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Mechanistic studies : Fluorescence-based enzyme inhibition assays (e.g., targeting bacterial topoisomerases) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict the binding mode of this compound to bacterial targets?

- Protocol :

- Target preparation : Retrieve protein structures (e.g., E. coli DNA gyrase, PDB ID: 1KZN) and prepare with hydrogens/polar charges .

- Docking parameters : Use a grid box covering the active site (20 ų), exhaustiveness = 32, and multi-threading for speed .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values; RMSD <2 Å indicates reliable predictions .

Q. How to address contradictions in reported antibacterial efficacy across structurally similar analogs?

- Data analysis framework :

- SAR analysis : Compare substituent effects (e.g., tert-butyl vs. phenyl groups) on MIC values using regression models .

- Experimental validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency .

Q. What strategies optimize the scale-up synthesis of this compound while maintaining purity?

- Process chemistry considerations :

- Solvent selection : Replace CH₂Cl₂ with greener alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions .

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to reduce reaction time and improve yields (>80%) .

- Quality control : Implement inline PAT (process analytical technology) for real-time HPLC monitoring .

Q. How can metabolite identification studies enhance understanding of this compound’s pharmacokinetics?

- Methodological approach :

- In vitro models : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

- Data interpretation : Use software (e.g., MetaboLynx) to identify hydroxylated or cyclopropane-cleaved derivatives .

- Correlation with toxicity : Cross-reference metabolites with cytotoxicity data to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.